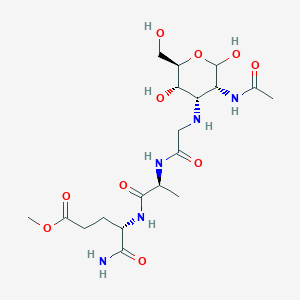
Adggaim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adggaim is a chemical compound that has gained significant attention in scientific research due to its various potential applications. It is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of Adggaim is not fully understood. However, it is believed to work by binding to specific biomolecules and altering their function. Adggaim has been shown to bind to proteins, nucleic acids, and lipids, among other biomolecules.
Effets Biochimiques Et Physiologiques
Adggaim has various biochemical and physiological effects. It can affect the activity of enzymes, alter the structure and function of proteins, and disrupt cellular processes. Adggaim has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Adggaim has several advantages for lab experiments. It is a versatile compound that can be used in various applications. It is also relatively easy to synthesize and can be produced in large quantities. However, Adggaim has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be affected by environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for research on Adggaim. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for Adggaim, such as in drug discovery and imaging. Additionally, research on the toxicity and safety of Adggaim is needed to ensure its safe use in scientific research.
Conclusion:
In conclusion, Adggaim is a synthetic compound that has various potential applications in scientific research. It can be synthesized using various methods, and its mechanism of action is not fully understood. Adggaim has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on Adggaim, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
Adggaim can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form Adggaim. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction and form Adggaim. Both methods have their advantages and disadvantages, and the choice of method depends on the specific application.
Applications De Recherche Scientifique
Adggaim has various potential applications in scientific research. It can be used as a tool to study the mechanism of action of various biological processes. It can also be used as a probe to study the structure and function of proteins and other biomolecules. Additionally, Adggaim can be used as a fluorescent marker to track the movement of cells and molecules in living organisms.
Propriétés
Numéro CAS |
107910-43-0 |
|---|---|
Nom du produit |
Adggaim |
Formule moléculaire |
C19H33N5O10 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
methyl (4S)-4-[[(2S)-2-[[2-[[(3R,4S,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]amino]acetyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-8(18(31)24-10(17(20)30)4-5-13(28)33-3)22-12(27)6-21-14-15(23-9(2)26)19(32)34-11(7-25)16(14)29/h8,10-11,14-16,19,21,25,29,32H,4-7H2,1-3H3,(H2,20,30)(H,22,27)(H,23,26)(H,24,31)/t8-,10-,11+,14-,15+,16+,19?/m0/s1 |
Clé InChI |
GGNLKZKIBWFDJT-OZOZQFGVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N)NC(=O)CN[C@@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
SMILES |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)OC)C(=O)N)NC(=O)CNC1C(C(OC(C1O)CO)O)NC(=O)C |
Séquence |
GAX |
Synonymes |
ADGGAIM N-(2-acetamido-2,3-dideoxyglucopyranos-3-yl)glycyl-alanyl-isoglutamine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



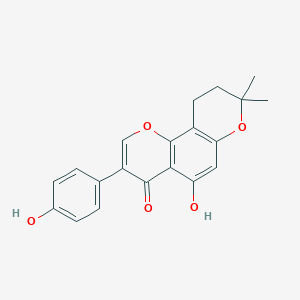
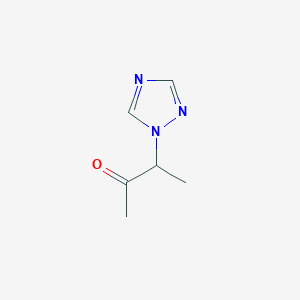
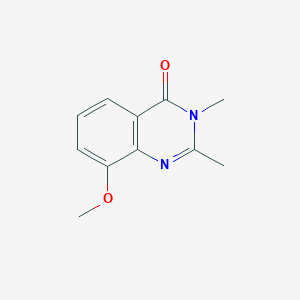
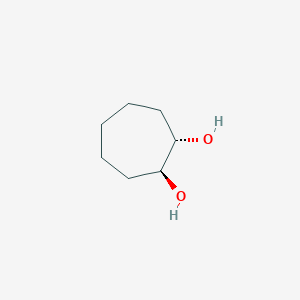
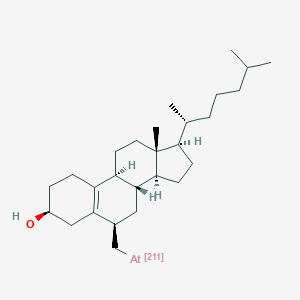
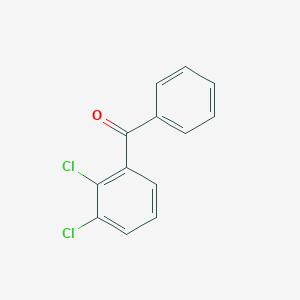
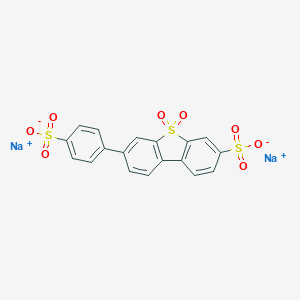
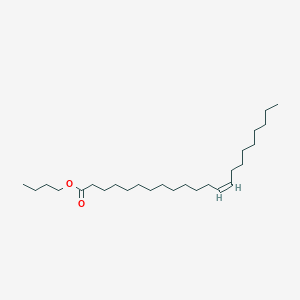
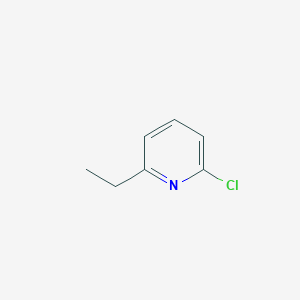
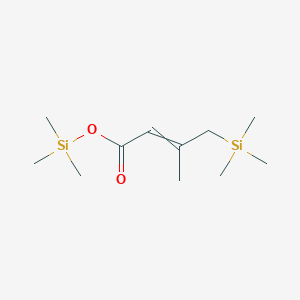
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
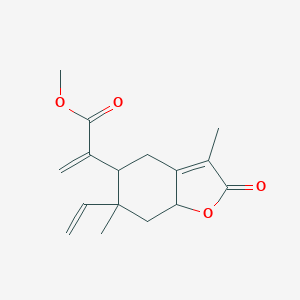
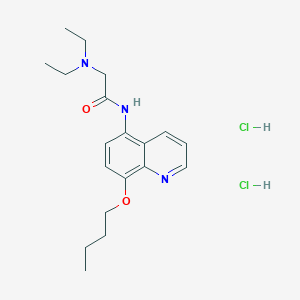
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)